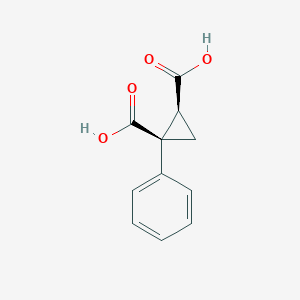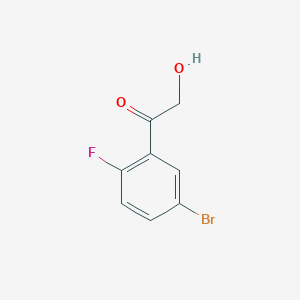
5'-Bromo-2'-fluoro-2-hydroxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-2’-fluoro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and hydroxyl groups. This compound is known for its applications in various fields of scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluoro-2-hydroxyacetophenone can be achieved through several methods. One common approach involves the bromination of 2-hydroxyacetophenone in the presence of a fluorinating agent. The reaction typically takes place in a solvent such as chloroform or acetic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 5’-Bromo-2’-fluoro-2-hydroxyacetophenone may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’-fluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5’-Bromo-2’-fluoroacetophenone, while reduction can produce 5’-Bromo-2’-fluoro-2-ethylphenol.
Scientific Research Applications
5’-Bromo-2’-fluoro-2-hydroxyacetophenone is utilized in various scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a probe for biochemical assays.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-fluoro-2-hydroxyacetophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and hydroxyl groups allows the compound to form specific interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-2-hydroxyacetophenone
- 5-Fluoro-2-hydroxyphenacyl bromide
- 5-Bromo-2-hydroxyacetophenone
Uniqueness
5’-Bromo-2’-fluoro-2-hydroxyacetophenone is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H6BrFO2 |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6BrFO2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,11H,4H2 |
InChI Key |
ACRHLOZUZRHEKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


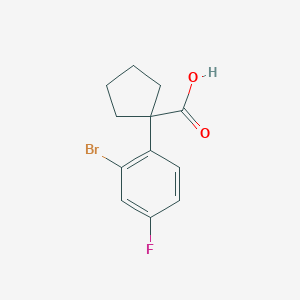

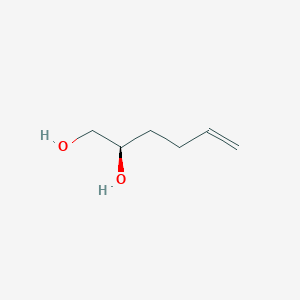


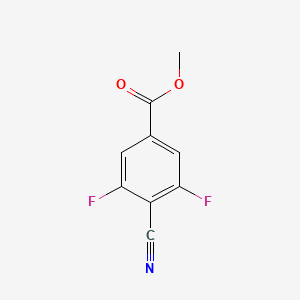

![2-Chloro-5-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11719001.png)
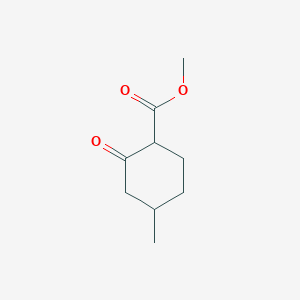


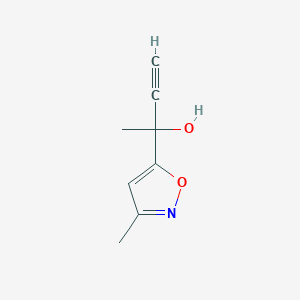
![[(3S,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B11719057.png)
